molecular formula C6H8BrNS B1611013 2-(4-Bromothiophen-2-yl)ethanamine CAS No. 28783-37-1

2-(4-Bromothiophen-2-yl)ethanamine

Cat. No.: B1611013
CAS No.: 28783-37-1
M. Wt: 206.11 g/mol
InChI Key: PBCITPUKHNCINI-UHFFFAOYSA-N
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Description

2-(4-Bromothiophen-2-yl)ethanamine is an organic compound featuring a bromine atom attached to a thiophene ring, which is further connected to an ethanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Bromination of Thiophene: : The synthesis begins with the bromination of thiophene to produce 4-bromothiophene. This reaction typically uses bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl₃).

  • Formation of 2-(4-Bromothiophen-2-yl)ethanamine: : The brominated thiophene undergoes a nucleophilic substitution reaction with ethylenediamine. This reaction is usually carried out in a solvent like ethanol or methanol under reflux conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Continuous Flow Reactors: These reactors allow for better control over reaction conditions and improved safety.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : 2-(4-Bromothiophen-2-yl)ethanamine can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), leading to the formation of sulfoxides or sulfones.

  • Reduction: : Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) to convert the compound into its corresponding amine derivatives.

  • Substitution: : The bromine atom in the thiophene ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Amine Derivatives: From reduction reactions.

    Substituted Thiophenes: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, 2-(4-Bromothiophen-2-yl)ethanamine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used to design probes for studying enzyme activities or receptor-ligand interactions.

Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore. It can be modified to develop new drugs with improved efficacy and reduced side effects.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its derivatives can be employed in the production of polymers, dyes, and other functional materials.

Mechanism of Action

The mechanism by which 2-(4-Bromothiophen-2-yl)ethanamine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and the thiophene ring play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorothiophen-2-yl)ethanamine
  • 2-(4-Fluorothiophen-2-yl)ethanamine
  • 2-(4-Iodothiophen-2-yl)ethanamine

Uniqueness

2-(4-Bromothiophen-2-yl)ethanamine is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity and interactions with other molecules, making it a valuable tool in various research and industrial applications.

Properties

IUPAC Name

2-(4-bromothiophen-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrNS/c7-5-3-6(1-2-8)9-4-5/h3-4H,1-2,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBCITPUKHNCINI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1Br)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50567315
Record name 2-(4-Bromothiophen-2-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50567315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28783-37-1
Record name 2-(4-Bromothiophen-2-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50567315
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Using analogous reaction conditions and workup as described in Example 14, step 2, 4-bromo-2-(2-nitro-vinyl)-thiophene (5 g, 21.367 mmol) in dry THF (150 mL) was reacted with LiBH4 (1.86 g, 85.470 mmol), chloro trimethyl silane (21.6 mL, 170.576 mmol) to afford 4.4 g of the crude product which was used in the next step without further purification.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
1.86 g
Type
reactant
Reaction Step Two
Quantity
21.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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